molecular formula C₁₅H₇NO₃S B1663274 2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione CAS No. 14782-19-5

2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione

Cat. No. B1663274
CAS RN: 14782-19-5
M. Wt: 281.29 g/mol
InChI Key: VJKZUTFFMNSTTD-UHFFFAOYSA-N
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Description

This compound is a type of benzothiazole, which is a heterocyclic compound . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The benzothiazole ring is fused to the furan ring .


Synthesis Analysis

The synthesis of this compound involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol . This results in N-(1,3-benzothiazol-6-yl)furan-2-carboxamide, which is then converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene . The subsequent oxidation with potassium hexacyanoferrate(III) in an alkaline medium affords 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole .


Molecular Structure Analysis

In the 1H NMR spectrum of the compound, aromatic protons resonated as two doublets at δ 7.84 and 7.79 ppm with coupling constants of 9.0 and 8.4 Hz, indicating thiazole ring fusion at the 6,7-positions of 1,3-benzothiazole .


Chemical Reactions Analysis

The compound was subjected to electrophilic substitution reactions, including bromination, nitration, hydroxymethylation, formylation, and acylation . All of these reactions occur at position 5 of the furan ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.26 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Reactivity

  • Aleksandrov et al. (2017) and (2021) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[f][1,3]benzothiazole derivatives. They conducted electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, which are fundamental in creating derivatives for various applications (Aleksandrov et al., 2017) (Aleksandrov et al., 2021).

Anticancer Properties

  • Gach et al. (2016) reported the synthesis of hybrid molecules incorporating the naphtho[2,3-b]furan-4,9-dione motif. These compounds showed significant cytotoxic activity against leukemia and breast adenocarcinoma cell lines, suggesting potential in cancer treatment (Gach et al., 2016).

Polymer Chemistry

  • İçli-Özkut et al. (2013) discussed the use of furan and benzochalcogenodiazole-based monomers for electrochemical polymerization. These polymers demonstrated intriguing intramolecular charge transfer properties and could be applied in materials science (İçli-Özkut et al., 2013).

Hypoglycemic Activity

  • Kumar et al. (2021) investigated thiazolidine-2,4-dione derivatives with furan moieties for their hypoglycemic properties. Some derivatives showed significant activity, which could be relevant in diabetes research (Kumar et al., 2021).

Chemical Synthesis

  • Racané et al. (2003) synthesized cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes. These compounds can be significant in developing new chemical entities with potential applications in various fields (Racané et al., 2003).

Biological Applications

  • Hassanien et al. (2022) synthesized novel compounds containing lawsone, showing potential in antioxidant and antitumor activities, indicating their relevance in medicinal chemistry and pharmacology (Hassanien et al., 2022).

Antitumor Agents Design

  • Matiichuk et al. (2020) designed antitumor agents using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives. They identified compounds superior to standard drugs in antitumor screening, highlighting the potential for new cancer therapies (Matiichuk et al., 2020).

Future Directions

The synthesis of compounds exhibiting strong fluorescence and study of their spectral characteristics constitute an important line of research aimed at creating new laser dyes and biological probes . Fluorescent dye molecules generally contain a polycyclic fluorophore moiety responsible for the high fluorescence quantum yield and groups sensitive to the polarity or proton-donor ability of the environment . Therefore, this compound, with its unique structure, could be of interest in these research areas.

properties

IUPAC Name

2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZUTFFMNSTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Reactant of Route 2
2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Reactant of Route 3
2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Reactant of Route 4
2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Reactant of Route 5
2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Reactant of Route 6
2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione

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